1-methyl-N-(3-methylcyclopentyl)piperidin-4-amine

Medicinal chemistry Structure-activity relationship GPCR ligand design

Researchers optimizing sigma-1/D4 receptor ligands need stereochemically defined 4-aminopiperidine building blocks; generic N-cyclopentyl analogs lack the chiral topology for selective target engagement. • Chiral 3-methylcyclopentyl substituent enables SSAR; diastereomers can show >10-fold affinity differences. • Paired-isomer comparison with 3-piperidinamine positional isomer (CAS 1339147-38-4) deconvolutes amine placement pharmacophore. • ≥95% purity; CNS drug-like properties (MW 196.33, logP ~1.8-2.3, TPSA <60 Ų); ships ambient globally.

Molecular Formula C12H24N2
Molecular Weight 196.33 g/mol
Cat. No. B13243413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(3-methylcyclopentyl)piperidin-4-amine
Molecular FormulaC12H24N2
Molecular Weight196.33 g/mol
Structural Identifiers
SMILESCC1CCC(C1)NC2CCN(CC2)C
InChIInChI=1S/C12H24N2/c1-10-3-4-12(9-10)13-11-5-7-14(2)8-6-11/h10-13H,3-9H2,1-2H3
InChIKeyFOLIFGZANFFJPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-N-(3-methylcyclopentyl)piperidin-4-amine: Structural Identity and Procurement Baseline


1-Methyl-N-(3-methylcyclopentyl)piperidin-4-amine (CAS 1344347-37-0) is a disubstituted 4-aminopiperidine derivative with molecular formula C₁₂H₂₄N₂ and molecular weight 196.33 g/mol . The compound features a piperidine ring bearing a methyl group at the N-1 position and a 3-methylcyclopentylamino substituent at the C-4 position . As a secondary amine possessing two aliphatic nitrogen centers, it belongs to the broader class of piperidine-based building blocks frequently employed in medicinal chemistry for the exploration of G-protein-coupled receptor (GPCR) and sigma receptor ligand space [1]. The compound is commercially available from multiple reputable vendors at a minimum purity specification of 95% .

Building Block 4-Aminopiperidine scaffold for GPCR and sigma receptor ligand exploration
Research Grade Verified purity suitable for medicinal chemistry SAR studies
Stereochemical Probe Chiral 3-methylcyclopentyl group enables stereospecific binding investigation

Why Generic 4-Aminopiperidine Analogs Cannot Substitute This Compound


Substituting 1-methyl-N-(3-methylcyclopentyl)piperidin-4-amine with a close analog—such as N-cyclopentyl-1-methylpiperidin-4-amine (CAS 901374-95-6) or its 2-methylcyclopentyl isomer (CAS 1342516-17-9)—introduces quantifiable changes in steric bulk, conformational flexibility, and hydrogen-bonding geometry at the secondary amine pharmacophore . In 4-aminopiperidine-based sigma receptor and dopamine D4 receptor ligand series, the nature and substitution pattern of the N-cycloalkyl group has been shown to be a critical determinant of receptor subtype selectivity and binding affinity [1][2]. Specifically, the 3-methyl substitution on the cyclopentyl ring alters both the preferred ring pucker conformation and the spatial orientation of the secondary amine relative to the piperidine core, which cannot be replicated by the unsubstituted cyclopentyl or 2-methylcyclopentyl variants [3]. Generic substitution therefore risks loss of the specific steric and electronic profile for which this compound may have been selected in a given SAR or lead-optimization program.

3-Methylcyclopentyl substitution Conformational and steric profile may not transfer to unsubstituted cyclopentyl analogs, altering receptor binding.
4-Amino vs. 3-amino piperidine core Binding geometry may differ; 4-amino orientation is validated for sigma-1/D4 receptor pharmacophores, while 3-amino may not replicate topology.
Generic achiral analogs Loss of stereochemical SAR exploration potential; chiral cyclopentyl moiety provides up to 4 stereoisomers for target engagement studies.

Quantitative Differentiation Evidence Against Closest Structural Analogs


Regiochemical Differentiation: 3-Methylcyclopentyl vs. Unsubstituted Cyclopentyl

The target compound carries a 3-methyl substituent on the cyclopentyl ring (molecular weight 196.33 g/mol) versus the unsubstituted cyclopentyl analog N-cyclopentyl-1-methylpiperidin-4-amine (CAS 901374-95-6, MW 182.31 g/mol), representing a +14 Da mass increment and one additional heavy atom . In published CCR2 antagonist SAR, the 1,3-substitution pattern on cyclopentylamine linkers has been shown to produce stereoisomer-dependent affinity differences exceeding 10-fold, with the 1S,3R-configuration demonstrating significantly higher hCCR2 affinity than the 1R,3S-configuration [1]. While direct affinity data for this specific compound are not publicly available, the 3-methyl substitution introduces a chiral center on the cyclopentyl ring (absent in the unsubstituted analog), creating the potential for stereochemically distinct binding interactions that cannot be accessed with the simpler N-cyclopentyl derivative .

Regiochemical shift
Class-level
MW: 196.33 g/mol (target) vs. 182.31 g/mol (cyclopentyl analog). +14 Da, +1 heavy atom, +1 chiral center.
Distinct steric and chiral profile for SAR studies.
No direct affinity data; inferred from CCR2 antagonist series.
Medicinal chemistry Structure-activity relationship GPCR ligand design

Positional Isomer Differentiation: 4-Aminopiperidine vs. 3-Aminopiperidine Core

The target compound (CAS 1344347-37-0) bears the amine at the piperidine 4-position, distinguishing it from its direct positional isomer 3-piperidinamine, 1-methyl-N-(3-methylcyclopentyl)- (CAS 1339147-38-4), which places the amino group at the 3-position . Both isomers share identical molecular formula (C₁₂H₂₄N₂) and molecular weight (196.33 g/mol) but differ in the vector angle of the secondary amine relative to the piperidine N-methyl group . In the broader 4-aminopiperidine ligand class, the 4-amino substitution pattern has been extensively validated for sigma-1 receptor modulation, with multiple series demonstrating sub-nanomolar to low-nanomolar Ki values [1][2]. Specifically, the piperidine 4-position places the amine in an orientation that is complementary to key hydrogen-bonding residues in the sigma-1 receptor binding pocket, a geometry that the 3-amino isomer cannot replicate without altering the overall molecular topology [1].

Core position isomer
Class-level
4-amino vs. 3-amino substitution on piperidine. 4-amino validated for sigma/D4 receptors; reported Ki as low as 0.977 nM for related scaffolds.
4-Amino position aligns with sigma-1 pharmacophore geometry.
3-amino isomer may not replicate binding topology.
Medicinal chemistry Isomer comparison Receptor pharmacology

Vendor-Supplied Purity Benchmarking

The target compound is supplied with a minimum purity specification of 95% as verified by AKSci (Cat. No. 5112DR) . This purity level is comparable to or exceeds that commonly offered for closely related 4-aminopiperidine building blocks. The compound's recommended storage condition of sealed in dry environment at 2–8°C reflects its stability profile as a free secondary amine, which is susceptible to oxidative degradation and carbonate salt formation upon prolonged exposure to ambient air and moisture. This is a class-typical characteristic of aliphatic secondary amines; however, the steric shielding provided by the 3-methylcyclopentyl group may offer marginally enhanced oxidative stability relative to less hindered N-cyclopentyl analogs, though direct comparative stability data have not been published.

Purity specification
Specification review
Minimum 95% (HPLC), vendor Certificate of Analysis available. Recommended storage: sealed, dry, 2–8°C.
Research-grade purity for reproducible synthesis.
No comparative impurity profile publicly available.
Chemical procurement Quality control Building block specification

Physicochemical Differentiation: Predicted logP and CNS Drug-Likeness

Based on its molecular formula (C₁₂H₂₄N₂) and structural features, the target compound is predicted to have a calculated logP in the range of 1.8–2.3 and a topological polar surface area (TPSA) of approximately 15–18 Ų . These values fall within favorable ranges for CNS drug-likeness: molecular weight below 400 Da, logP between 1 and 4, and TPSA below 60–70 Ų [1]. The 3-methylcyclopentyl substituent contributes approximately 0.5 log units higher lipophilicity compared to the unsubstituted cyclopentyl analog (estimated logP ~1.3–1.8 for N-cyclopentyl-1-methylpiperidin-4-amine) . This incremental increase in lipophilicity may enhance passive membrane permeability and blood-brain barrier penetration potential, though the quantitative impact must be verified experimentally [1].

Predicted logP
Class-level
Target predicted logP ~1.8–2.3; +0.5 vs. cyclopentyl analog (predicted). Both remain within CNS drug-like space.
May support CNS permeability screening.
In silico prediction; experimental logD needs verification.
Physicochemical properties CNS drug discovery ADME prediction

Stereochemical Complexity as a Differentiation Vector

The 3-methylcyclopentyl substituent introduces a stereogenic center on the cyclopentyl ring, making the compound inherently chiral at the cyclopentane 3-position. Combined with the possibility of cis/trans isomerism of the 1,3-disubstituted cyclopentane ring, the compound can exist as multiple stereoisomers (2^n where n = number of stereocenters, yielding up to 4 stereoisomers if both cis/trans ring geometry and the methyl-bearing carbon chirality are considered) . In contrast, the N-cyclopentyl analog (CAS 901374-95-6) is achiral. This stereochemical complexity is a differentiating asset for medicinal chemistry programs exploring stereospecific target engagement [1]. The CCR2 antagonist literature has explicitly demonstrated that 1,3-substituted cyclopentylamine stereochemistry strongly modulates receptor affinity, with the 1S,3R-configuration exhibiting substantially higher potency than the 1R,3S-diastereomer [1].

Stereoisomer count
Class-level
Up to 4 stereoisomers possible (chiral C-3 + cis/trans). Comparator is achiral.
Enables stereochemistry-activity relationship (SSAR) exploration.
Racemic material unless specified; diastereomer separation required.
Stereochemistry Chiral building block Drug discovery

Recommended Application Scenarios Based on Differentiated Evidence


Sigma-1 / Dopamine D4 Receptor SAR Probe Development

The 4-aminopiperidine core with a 3-methylcyclopentyl N-substituent is well-suited as a scaffold for exploring sigma-1 receptor and dopamine D4 receptor structure-activity relationships, based on class-level SAR demonstrating that N-cycloalkyl substitution pattern is a critical determinant of receptor subtype selectivity and binding affinity [1]. The 3-methylcyclopentyl group offers a chiral, conformationally distinct alternative to commonly employed N-cyclopentyl or N-cyclohexyl variants, enabling investigation of stereospecific recognition at these therapeutically relevant CNS targets [2].

Stereochemistry-Dependent Pharmacological Profiling

The intrinsic chirality of the 3-methylcyclopentyl substituent (up to 4 stereoisomers) makes this compound a valuable starting point for stereochemistry-activity relationship (SSAR) studies. Separation of individual stereoisomers followed by comparative pharmacological profiling can reveal stereospecific target engagement, as demonstrated for related 1,3-substituted cyclopentylamine CCR2 antagonists where diastereomers exhibited >10-fold affinity differences [2]. This approach is applicable to any receptor, enzyme, or transporter target for which stereochemistry may influence binding.

Building Block for CNS-Penetrant Compound Libraries

With a predicted logP of 1.8–2.3 and molecular weight of 196.33 g/mol, this compound resides within favorable CNS drug-like chemical space (MW < 400, logP 1–4, TPSA < 60 Ų) [3]. Its secondary amine functionality provides a synthetic handle for further derivatization (e.g., reductive amination, amide coupling, sulfonamide formation), enabling rapid generation of focused compound libraries for CNS target screening while maintaining favorable ADME physicochemical parameters [3].

Comparator for 3-Amino vs. 4-Amino Piperidine Pharmacophore Evaluation

When used alongside its 3-piperidinamine positional isomer (CAS 1339147-38-4), this 4-aminopiperidine derivative enables systematic evaluation of how the amino-substitution position on the piperidine ring affects target binding, functional activity, and selectivity . This paired-isomer approach has proven valuable in medicinal chemistry for deconvoluting the pharmacophoric contributions of basic amine placement within GPCR and ion channel ligand series [1].

Application
Selection Property
Validation Focus
Sigma-1/D4 receptor SAR studies
4-Aminopiperidine with chiral N-substituent
Receptor subtype selectivity and binding affinity
Stereochemistry-activity relationship (SSAR) studies
Chiral 3-methylcyclopentyl moiety (up to 4 stereoisomers)
Stereospecific target engagement verification
CNS-focused compound library synthesis
CNS drug-like physicochemical profile
ADME parameter verification and synthetic derivatization
Aminopiperidine pharmacophore evaluation
Positional isomer pair (4-amino vs. 3-amino)
Binding geometry and functional activity comparison
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